Product packaging for 3-Toluoyl Decitabine(Cat. No.:)

3-Toluoyl Decitabine

Cat. No.: B13430358
M. Wt: 346.34 g/mol
InChI Key: SSLXSDIEMBZMAB-YNEHKIRRSA-N
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Description

Contextualization within Nucleoside Analog Chemistry and Drug Synthesis

Nucleoside analogs are a critical class of compounds in pharmacology, designed to mimic natural nucleosides and interfere with cellular processes like DNA and RNA synthesis. nih.gov This mimicry allows them to act as therapeutic agents, particularly in antiviral and anticancer treatments. Decitabine (B1684300) (5-aza-2'-deoxycytidine) is a prominent pyrimidine (B1678525) nucleoside analog used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). pharmaffiliates.comchemsrc.com

The synthesis of complex nucleoside analogs like Decitabine often involves multi-step processes that require the use of protecting groups to ensure regioselectivity and stereoselectivity. nih.gov This is where compounds like 3-Toluoyl Decitabine come into play. The toluoyl group, a derivative of toluene, serves as a protecting group for the hydroxyl functions of the deoxyribose sugar moiety during synthesis. googleapis.comgoogleapis.com This protection strategy is a common tactic in carbohydrate and nucleoside chemistry to guide reactions to the desired outcome. rsc.org The synthesis of Decitabine can involve the coupling of a silylated 5-azacytosine (B16484) with a protected deoxyribose sugar, such as 1-chloro-3,5-di-p-toluoyl-2-deoxy-D-ribofuranose. googleapis.comgoogleapis.comgoogle.com

Significance as a Decitabine Derivative, Synthetic Intermediate, or Impurity

This compound is primarily recognized as a key intermediate in the synthesis of Decitabine. google.com In several patented synthesis routes, a di-toluoyl protected precursor is formed, which is then deprotected in a subsequent step to yield the final active pharmaceutical ingredient (API), Decitabine. google.comgoogle.comgoogle.com For instance, one method involves the glycosylation of a silylated 5-azacytosine with 2-deoxy-3,5-di-O-p-toluoyl-alpha-D-ribofuranose to create a mixture of isomers. google.com

Due to its role in the manufacturing process, this compound can also be present as a process-related impurity in the final Decitabine drug product. synzeal.com The presence of impurities in pharmaceuticals is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the drug. Therefore, having access to well-characterized samples of potential impurities like this compound is essential for the development of analytical methods to detect and quantify them.

The chemical structure of this compound is (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-methylbenzoate. synzeal.com This structure reflects the attachment of a single p-toluoyl group at the 3'-position of the deoxyribose ring of the Decitabine molecule. A related compound, Decitabine Di-tolyl impurity, has toluoyl groups at both the 3' and 5' positions of the sugar. axios-research.comalentris.orgcymitquimica.com

Table 1: Chemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 183016-21-9 C16H18N4O5 346.34
Decitabine 2353-33-5 C8H12N4O4 228.21

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comaxios-research.comaxios-research.com

Role as a Research Chemical and Analytical Standard

In the context of pharmaceutical quality control, this compound serves as an indispensable tool. It is used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), aimed at ensuring the purity of Decitabine. synzeal.comaxios-research.com These methods are crucial for identifying and quantifying impurities in both the drug substance and the final formulated product. synzeal.com

The availability of high-purity this compound as a reference material allows pharmaceutical manufacturers and regulatory agencies to:

Develop specific and sensitive analytical methods for its detection.

Validate these methods to ensure they are accurate, precise, and reliable.

Perform routine quality control testing on batches of Decitabine to ensure they meet the stringent purity requirements set by pharmacopeial standards (e.g., USP or EP). axios-research.comaxios-research.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-aza-2'-deoxycytidine
Decitabine
Decitabine Di-tolyl impurity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O5 B13430358 3-Toluoyl Decitabine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate

InChI

InChI=1S/C16H18N4O5/c1-9-2-4-10(5-3-9)14(22)25-11-6-13(24-12(11)7-21)20-8-18-15(17)19-16(20)23/h2-5,8,11-13,21H,6-7H2,1H3,(H2,17,19,23)/t11-,12+,13+/m0/s1

InChI Key

SSLXSDIEMBZMAB-YNEHKIRRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](O[C@@H]2CO)N3C=NC(=NC3=O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=NC(=NC3=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Toluoyl Protected Decitabine Derivatives

Strategies for O-Toluoylation in Nucleoside Synthesis

The strategic application of protecting groups is fundamental in nucleoside chemistry to selectively mask reactive hydroxyl groups on the sugar moiety. The toluoyl group, an aroyl protecting group, is frequently employed for its stability under various reaction conditions and its ease of removal during the final deprotection steps.

Regioselective Protection of Ribose Hydroxyl Groups

In the synthesis of decitabine (B1684300), the starting material is often a derivative of 2-deoxy-D-ribose. The primary (at C-5') and secondary (at C-3') hydroxyl groups of the deoxyribose ring exhibit different reactivities, which can be exploited for regioselective protection. However, to ensure specific modifications and prevent unwanted side reactions during glycosylation, both hydroxyl groups are typically protected.

The protection is commonly achieved by reacting the 2-deoxy-D-ribose precursor with an excess of p-toluoyl chloride in a suitable solvent like pyridine. This leads to the formation of 1-chloro-3,5-di-p-toluoyl-2-deoxy-D-ribofuranose, a key intermediate where both the C-3' and C-5' hydroxyl groups are acylated. googleapis.comgoogleapis.com This di-toluoylated sugar is a stable, crystalline solid that can be readily purified and used in the subsequent glycosylation step. The use of p-toluoyl groups is favored in some synthetic routes for the preparation of decitabine. googleapis.com

Role of Toluoyl Groups as Transient Protecting Moieties

Toluoyl groups serve as transient protecting moieties, meaning they are introduced to shield the hydroxyl groups during specific synthetic steps and are later removed to yield the final active compound. Their key roles include:

Directing Stereochemistry: While the absence of a substituent at the 2'-position in deoxyribonucleosides prevents the "neighboring group participation" that typically ensures high β-selectivity in ribonucleoside synthesis, the protecting groups at C-3' and C-5' still influence the stereochemical outcome of the glycosylation reaction. googleapis.comgoogle.com

Improving Solubility: The introduction of the lipophilic toluoyl groups can increase the solubility of the sugar intermediate in organic solvents, facilitating homogenous reaction conditions. acs.org

Preventing Undesired Reactions: The protected hydroxyl groups are prevented from participating in side reactions during the crucial C-N glycosidic bond formation.

The removal of the toluoyl groups is typically achieved under basic conditions, such as treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727), to afford the deprotected nucleoside. google.comquickcompany.in This deprotection step is often the final step in the synthesis of decitabine.

Glycosylation Reactions Utilizing Toluoyl-Protected Deoxyribose Precursors

The formation of the N-glycosidic bond between the sugar and the nucleobase is a critical step in the synthesis of decitabine. Toluoyl-protected deoxyribose precursors are instrumental in achieving this transformation with acceptable yields and stereoselectivity.

Stereoselective Formation of N-Glycosidic Bonds

The glycosylation of 5-azacytosine (B16484) with a protected 2-deoxyribose derivative is a challenging reaction due to the lack of a 2'-hydroxyl group, which complicates the control of anomeric selectivity. googleapis.comgoogle.com The reaction typically yields a mixture of α and β anomers. The desired β-anomer is the biologically active form of decitabine.

The Vorbrüggen glycosylation is a commonly employed method. researchgate.net In this reaction, a silylated derivative of 5-azacytosine is coupled with a protected sugar, such as 1-chloro-3,5-di-p-toluoyl-2-deoxy-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). googleapis.comgoogleapis.com The reaction conditions, including the solvent and catalyst, can be optimized to influence the ratio of the resulting anomers. For instance, using acetonitrile (B52724) as a solvent has been shown to favor the formation of the β-isomer over the α-isomer. google.com

Optimization of Coupling Reactions for Decitabine Synthesis

Significant research has focused on optimizing the coupling reaction to maximize the yield of the desired β-anomer and simplify the purification process. Key areas of optimization include:

Catalyst and Solvent Systems: The choice of Lewis acid and solvent plays a crucial role. googleapis.comgoogleapis.com Different combinations are explored to enhance the reaction rate and stereoselectivity.

Reaction Temperature: Controlling the temperature is critical to minimize side reactions and anomerization. google.com

Purification Techniques: Fractional crystallization is often employed to separate the β-anomer from the α-anomer. google.com The difference in solubility between the two isomers in specific organic solvents allows for their effective separation.

Optimization of Glycosylation Reaction Conditions
ParameterCondition/ReagentImpact on ReactionReference
Sugar Precursor1-chloro-3,5-di-p-toluoyl-2-deoxy-D-ribofuranoseProvides a stable and reactive electrophile for coupling. googleapis.comgoogleapis.com
BaseSilylated 5-azacytosineEnhances nucleophilicity and solubility of the base. googleapis.comgoogle.com
CatalystTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Promotes the formation of the N-glycosidic bond. googleapis.comgoogleapis.com
SolventAcetonitrileCan influence the α/β anomer ratio, favoring the β-isomer. google.com
Separation MethodFractional CrystallizationEffectively separates the desired β-anomer from the α-anomer. google.com

Formation of 3-Toluoyl Decitabine as a Synthetic By-Product or Intermediate

During the synthesis of decitabine, particularly in processes involving toluoyl protecting groups, the formation of partially deprotected species can occur. One such compound that has been identified is this compound.

This compound arises from the selective removal of the toluoyl group at the 5'-position while the 3'-toluoyl group remains intact. This can happen during the deprotection step if the reaction is not carried to completion or under specific conditions that favor the cleavage of the less sterically hindered 5'-ester.

Analytical Characterization and Quality Control of 3 Toluoyl Decitabine

Method Development for Detection and Quantification

The detection and quantification of 3-Toluoyl Decitabine (B1684300), both as a standalone compound and as an impurity in Decitabine API, rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for ensuring the purity and quality of Decitabine during its manufacturing process.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purity assessment of 3-Toluoyl Decitabine. Stability-indicating HPLC methods developed for Decitabine are capable of separating it from its process-related impurities, including this compound, and degradation products.

Typical HPLC Method Parameters:

ParameterSpecification
Column C18 (e.g., Inertsil ODS 3V, 250×4.6 mm, 5µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., Ammonium (B1175870) acetate) and an organic solvent (e.g., Acetonitrile).
Flow Rate 1.0 - 1.5 mL/min
Detection UV at approximately 254 nm
Column Temperature Ambient or controlled (e.g., 25°C)

These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are linear, accurate, precise, specific, and robust for the intended purpose of quantifying this compound and other related substances.

Advanced Spectroscopic Methods for Structural Confirmation

The definitive structural confirmation of this compound is achieved through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, ensuring the correct identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR provides information on the number and environment of hydrogen atoms, while the carbon NMR details the carbon framework of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. This information helps in confirming the molecular formula and provides further evidence for the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the this compound molecule, such as carbonyl (C=O), amine (N-H), and hydroxyl (O-H) groups, by observing their characteristic absorption frequencies.

Certificates of Analysis for reference standards of Decitabine impurities often include comprehensive characterization data from these techniques.

Impurity Profiling in Active Pharmaceutical Ingredient (API) Manufacturing of Decitabine

Impurity profiling is a critical aspect of pharmaceutical quality control. For Decitabine, it involves the identification and quantification of all potential impurities, including residual starting materials, by-products of the synthesis, and degradation products. This compound is a significant process-related impurity that must be monitored and controlled.

Identification of Related Substances

During the manufacturing process of Decitabine, several related substances in addition to this compound can be formed. The use of protecting groups like the toluoyl group is common in nucleoside synthesis, and their incomplete removal or side reactions can lead to various impurities.

Commonly Identified Related Substances in Decitabine Synthesis:

Compound NameType of Impurity
This compoundProcess-related impurity/Intermediate
Decitabine Di-Toluoyl ImpurityProcess-related impurity
α-DecitabineAnomeric impurity
Decitabine Ring-opening ImpurityDegradation product
Decitabine Deformyl ImpurityDegradation product

The structural elucidation of these impurities is typically achieved using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), which provides both retention time data and mass spectral information for each separated component.

Establishment of Impurity Limits and Specifications

The acceptable limits for impurities in an API are established based on ICH guidelines, specifically ICH Q3A(R2) for impurities in new drug substances. europa.euich.org These guidelines provide a framework for setting thresholds for reporting, identification, and qualification of impurities.

ICH Thresholds for Impurities in New Drug Substances:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

The specific limit for this compound in Decitabine API would be determined based on the maximum daily dose of Decitabine and the qualification of this impurity through toxicological studies or by demonstrating its presence in batches of the drug substance used in safety and clinical trials. ikev.orgmca.gm The principle is to ensure that the level of any impurity is not only controlled but also safe for the patient.

Stability Studies of Toluoyl-Protected Decitabine Derivatives in Various Conditions

Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For toluoyl-protected Decitabine derivatives like this compound, these studies are crucial to determine appropriate storage conditions and to identify potential degradation pathways.

The stability of these derivatives is typically assessed under forced degradation conditions, as recommended by ICH guideline Q1A(R2). These studies involve exposing the compound to stress conditions more severe than accelerated storage conditions.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents/Conditions
Acidic Hydrolysis 0.1 M HCl
Alkaline Hydrolysis 0.1 M NaOH
Oxidative Degradation 3-30% H₂O₂
Thermal Degradation Dry heat (e.g., 60-80°C)
Photolytic Degradation Exposure to UV and visible light

The toluoyl protecting group is an ester, which is known to be susceptible to hydrolysis under both acidic and basic conditions. Therefore, a key aspect of the stability studies of this compound would be to evaluate the rate and extent of the cleavage of the toluoyl group to form Decitabine and toluic acid. The stability of the s-triazine ring in the decitabine moiety under these conditions is also a critical factor. The development of a stability-indicating analytical method, typically HPLC, is fundamental to these studies, as it must be able to separate the intact protected nucleoside from all its potential degradation products.

Hydrolytic Pathways of Ester Linkages

The primary route of degradation for this compound under aqueous conditions is the hydrolysis of its ester linkage. This process is a common degradation pathway for ester-containing molecules, particularly in pharmaceutical compounds where such linkages are often introduced to create prodrugs with improved bioavailability. The hydrolysis of the 3-toluoyl ester in this compound is susceptible to both acidic and basic conditions, as well as enzymatic catalysis in biological systems.

The fundamental hydrolytic pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This reaction leads to the cleavage of the ester bond, yielding Decitabine and 3-Toluic Acid as the primary products.

Under acidic conditions, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, which is a more potent nucleophile than water. This process, known as saponification, is generally faster than acid-catalyzed hydrolysis.

The rate of hydrolysis is significantly influenced by pH and temperature. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. The pH-rate profile for the hydrolysis of ester-containing drugs typically shows a U-shaped curve, with the minimum rate of hydrolysis occurring at a specific pH, often in the mid-pH range (around pH 4-5), and increasing rates under both more acidic and more alkaline conditions.

It is important to note that while the hydrolysis of the ester is the principal initial degradation pathway, the resulting Decitabine molecule is itself susceptible to further degradation, particularly the hydrolytic opening of its 1,3,5-triazine (B166579) ring. nih.gov

ConditionCatalystPrimary Products
AcidicH+Decitabine, 3-Toluic Acid
BasicOH-Decitabine, 3-Toluic Acid
NeutralWater (slow)Decitabine, 3-Toluic Acid
EnzymaticEsterasesDecitabine, 3-Toluic Acid

Degradation Products and Their Formation Mechanisms

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance and elucidating their formation mechanisms. biomedres.us For this compound, stress conditions such as acid and base hydrolysis, oxidation, and photolysis would be employed to generate and identify its degradation products.

The primary degradation products resulting from the hydrolysis of the ester linkage are Decitabine and 3-Toluic Acid .

Formation Mechanism of Primary Degradation Products:

Decitabine: Formed directly from the cleavage of the ester bond of this compound.

3-Toluic Acid: The other product of the ester hydrolysis.

Following the initial hydrolysis, the resultant Decitabine can undergo further degradation. The 1,3,5-triazine ring of Decitabine is known to be unstable in aqueous solutions and can undergo hydrolytic ring opening. nih.gov This leads to the formation of several other degradation products.

Secondary Degradation Products (from Decitabine degradation):

N-(formylamidino)-N'-(2-deoxy-β-D-erythropentofuranosyl)urea: Formed by the hydrolytic opening of the triazine ring.

1-(2-deoxy-β-D-erythro-pentofuranosyl)-1-guanylurea: Results from the deformylation of the ring-opened intermediate. nih.gov

α-anomer of Decitabine: Anomerization at the C1' position of the deoxyribose sugar can also occur.

The formation of these secondary degradation products is a critical consideration in the quality control of this compound, as they represent impurities that can arise during storage or upon administration if the prodrug is not formulated appropriately.

The identification and characterization of these degradation products are typically performed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsynthinkchemicals.com Stability-indicating analytical methods are developed to separate and quantify this compound from its potential degradation products, ensuring the quality and stability of the compound.

Degradation ProductFormation Pathway
DecitabinePrimary hydrolysis of the ester linkage.
3-Toluic AcidPrimary hydrolysis of the ester linkage.
N-(formylamidino)-N'-(2-deoxy-β-D-erythropentofuranosyl)ureaSecondary degradation; hydrolytic opening of the triazine ring of Decitabine. nih.gov
1-(2-deoxy-β-D-erythro-pentofuranosyl)-1-guanylureaSecondary degradation; deformylation of the ring-opened intermediate of Decitabine. nih.gov
α-Anomer of DecitabineSecondary degradation; anomerization of Decitabine.

Mechanistic and Theoretical Considerations of Toluoyl Group Influence

Steric and Electronic Effects of Toluoyl Esterification on Molecular Conformation

The addition of a p-toluoyl group to the 3'-hydroxyl position of the deoxyribose sugar of decitabine (B1684300) introduces significant steric and electronic changes that influence the molecule's three-dimensional structure. Steric effects arise from the spatial arrangement of atoms, and the bulky nature of the toluoyl group can lead to steric hindrance, influencing the conformation of the furanose ring and the orientation of the nucleobase. wikipedia.org

X-ray crystallography studies of p-toluoyl-protected nucleosides have revealed that the sugar moiety tends to adopt a C3'-endo conformation. researchgate.netnih.govcapes.gov.br This is in contrast to many deoxyribonucleosides, which often favor a C2'-endo pucker. The C3'-endo conformation brings the 3'- and 5'-substituents closer together, which can have implications for subsequent chemical reactions and biological interactions. The preference for the C3'-endo conformation is influenced by the electronic properties of the toluoyl group. The electron-withdrawing nature of the ester carbonyl can affect the electronic distribution within the furanose ring, contributing to the stability of the C3'-endo pucker. diva-portal.org

The toluoyl group's presence also impacts the glycosidic bond torsion angle (χ), which describes the orientation of the 5-aza-cytosine base relative to the sugar. The steric bulk of the toluoyl group can restrict the rotation around this bond, favoring certain conformations over others. This conformational rigidity can be a critical factor in how the prodrug is recognized by transport proteins and enzymes before the protecting group is cleaved.

Table 1: Key Conformational Features Influenced by Toluoyl Esterification

Feature Influence of 3'-Toluoyl Group Rationale
Sugar Pucker Favors C3'-endo conformation Steric and electronic effects of the bulky, electron-withdrawing toluoyl group. researchgate.netnih.govcapes.gov.br
Glycosidic Angle (χ) Restricted rotation, favoring specific orientations Steric hindrance from the toluoyl group limits the conformational freedom of the nucleobase. wikipedia.org

Theoretical Impact of Toluoyl Modifications on Potential Enzyme Interactions (e.g., Nucleoside Kinases, Deaminases) Prior to Deprotection

For decitabine to exert its therapeutic effect, it must be phosphorylated to its triphosphate form by cellular kinases. nih.gov However, the presence of the 3'-toluoyl group in 3-Toluoyl Decitabine sterically and electronically hinders the 3'-hydroxyl group, which is crucial for the activity of many nucleoside kinases. Therefore, this compound is not expected to be a substrate for these enzymes until the toluoyl group is removed. The bulky protecting group would likely prevent the proper docking of the molecule into the active site of enzymes like deoxycytidine kinase, which is responsible for the initial phosphorylation of decitabine. nih.gov

Similarly, cytidine (B196190) deaminase, an enzyme that can inactivate decitabine by converting it to 5-aza-2'-deoxyuridine, is also unlikely to act on this compound. rsc.org The active site of cytidine deaminase accommodates the cytidine nucleoside, and the significant structural alteration introduced by the toluoyl group would likely prevent binding and catalysis. nih.govresearchgate.netbeilstein-journals.org The protection afforded by the toluoyl group is a key aspect of its use in synthesis, preventing unwanted enzymatic degradation. researchgate.net

The primary purpose of the toluoyl group in this context is as a protecting group during chemical synthesis. chemicalbook.combiosynth.com In a prodrug context, where a molecule is designed for in vivo activation, the lability of the ester bond would be critical. Lipophilic acyl groups are often employed in prodrug strategies to enhance cell permeability, with the expectation that intracellular esterases will cleave the group to release the active drug. nih.govmdpi.com

Computational Chemistry Approaches to Investigate Molecular Interactions of Toluoyl-Substituted Nucleosides (e.g., Molecular Dynamics, DFT Calculations)

Computational methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the conformational dynamics and electronic properties of modified nucleosides. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound in different environments, such as in aqueous solution or within a lipid bilayer mimicking a cell membrane. nih.govnih.gov These simulations can map the energetic landscape of the sugar pucker and glycosidic bond rotation, confirming the preferred conformations suggested by static experimental data. dost.gov.ph By simulating the interactions of this compound with models of enzyme active sites, MD can further elucidate why the protected nucleoside is a poor substrate for kinases and deaminases. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations are used to determine the electronic structure, molecular orbital energies, and reactivity parameters of molecules. nih.govcapes.gov.bruobaghdad.edu.iq For this compound, DFT can be used to:

Analyze the electronic effect of the toluoyl group on the sugar and base moieties. This includes calculating atomic charges and mapping the electrostatic potential to understand how the modification alters the molecule's polarity and hydrogen bonding capabilities. acs.orgthieme-connect.de

Calculate the energy barriers for conformational changes, such as the interconversion between C2'-endo and C3'-endo sugar puckers, providing a theoretical basis for the observed conformational preferences. acs.org

Model the interaction with simplified representations of enzyme active sites, corroborating the steric and electronic hindrance to enzymatic activity. nih.gov

Table 2: Application of Computational Methods to this compound

Computational Method Application Expected Insights
Molecular Dynamics (MD) Simulating conformational dynamics in various environments. Understanding of flexibility, preferred conformations, and interactions with biological macromolecules. nih.govdost.gov.ph

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. | Quantification of electronic effects, conformational energy barriers, and interaction energies. nih.govacs.org |

Implications of Toluoyl Protection for Cellular Permeation Mechanisms (conceptual, non-pharmacokinetic)

Nucleoside analogs like decitabine are generally hydrophilic and require specialized nucleoside transporters to cross the cell membrane. rsc.org A significant challenge in the therapeutic use of these drugs is their limited cellular uptake. unimib.it The esterification of a nucleoside with a lipophilic group, such as a toluoyl group, is a common prodrug strategy to enhance membrane permeability. nih.govmdpi.com

The addition of the toluoyl group to decitabine increases its lipophilicity, which is a key determinant of passive diffusion across the lipid bilayer of the cell membrane. d-nb.infoacs.org By masking a polar hydroxyl group and introducing an aromatic ring, this compound is conceptually more capable of partitioning into the cell membrane and diffusing into the cytoplasm without relying on transporter proteins. csic.esmdpi.com This approach can potentially bypass resistance mechanisms that involve the downregulation of nucleoside transporters. unimib.it

Research Applications and Future Perspectives in Chemical Development

Strategies for Minimizing 3-Toluoyl Decitabine (B1684300) Formation in Industrial Synthesis of Decitabine

The presence of impurities in active pharmaceutical ingredients (APIs) can arise from various stages of the manufacturing process, including the degradation of the API itself or reactions with raw materials. daicelpharmastandards.com In the synthesis of Decitabine, a key intermediate is often a protected form of the 2'-deoxyribose sugar, frequently involving toluoyl groups. 3-Toluoyl Decitabine can emerge as a by-product when one of the toluoyl protecting groups remains on the final molecule. Minimizing its formation is crucial for ensuring the purity and safety of the final drug product. daicelpharmastandards.com

Several strategies can be employed to control the levels of this compound and other process-related impurities:

Optimization of Deprotection Conditions: The removal of toluoyl protecting groups is a critical step. This is often achieved using a base, such as methanolic ammonia (B1221849). google.com The reaction temperature, concentration of the base, and reaction time are key parameters that must be carefully controlled. For instance, the deprotection reaction can be carried out at temperatures ranging from -5 °C to 100 °C, but is preferably conducted between 0 °C and 25 °C. google.comgoogle.com Insufficient reaction time or suboptimal temperatures can lead to incomplete deprotection and the persistence of this compound.

Recrystallization and Purification: After the deprotection step, purification methods such as recrystallization are vital. The choice of solvent is critical in this stage. For example, using an ethyl acetate (B1210297) methanol (B129727) solution of sodium methylate for hydrolysis not only removes the protecting groups but also effectively dissolves impurities, thereby enhancing the purity of the final Decitabine product. google.com Glacial acetic acid recrystallization has also been shown to improve the content of the desired beta-configuration isomer, which in turn simplifies purification and increases the purity of the final product. google.com

Catalyst Selection: The choice of catalyst during the glycosylation step—the coupling of the sugar and the base—can influence the stereochemistry of the product and potentially impact the impurity profile. The use of p-nitrophenol (p-NP) as a catalyst has been shown to favor the formation of the desired beta-configuration isomer, reducing the purification burden. google.com

Rigorous In-process Controls: Implementing stringent testing throughout the manufacturing process helps to monitor and control impurity levels. daicelpharmastandards.com This includes the analysis of raw materials, intermediates, and the final API to ensure they meet predefined specifications.

Development of Advanced Analytical Platforms for Comprehensive Impurity Analysis

The detection and quantification of impurities like this compound are critical for ensuring the quality and safety of Decitabine. daicelpharmastandards.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. rjptonline.orgresearchgate.net

Recent advancements in analytical technology have led to the development of highly sensitive and specific methods for impurity profiling:

Reverse-Phase HPLC (RP-HPLC): This is a widely used method for separating Decitabine from its related substances. rjptonline.orgscribd.com Methods have been developed using columns like Inertsil ODS 3V and mobile phases consisting of ammonium (B1175870) acetate buffer and acetonitrile (B52724). rjptonline.orgscribd.com These methods are validated for linearity, accuracy, precision, and robustness to ensure they are suitable for routine quality control and stability analysis. rjptonline.orgresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds like Decitabine and its anomers. thermofisher.com The use of solid-core HILIC columns can provide fast and highly efficient separations with excellent resolution. thermofisher.com

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the identification and quantification of impurities, even at very low levels. nih.govmeasurlabs.cominnovareacademics.in This technique offers high sensitivity and specificity, allowing for the unambiguous identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govmeasurlabs.com

These advanced analytical platforms are essential for establishing comprehensive impurity profiles for Decitabine, which involves extensive testing of batches produced under various conditions, including forced degradation studies and long-term stability studies. daicelpharmastandards.com

Table 1: HPLC Methods for Decitabine Impurity Analysis

Analytical Method Column Mobile Phase Detection Application
RP-HPLC Inertsil ODS 3V, 250x4.6 mm, 5µm A: Ammonium acetate buffer; B: Water:acetonitrile (10:90 v/v) UV at 254 nm Determination of related substances in drug substance and dosage forms. rjptonline.orgscribd.com
HILIC Accucore HILIC 2.6 µm, 150 mm x 3.0 mm 20 mM ammonium acetate in water / acetonitrile (5:95 v/v) UV Rapid analysis of decitabine and its α-anomer impurity. thermofisher.com

Exploration of Toluoyl-Protected Nucleosides as Probes for Biochemical Pathways (e.g., enzyme kinetics in vitro)

While toluoyl groups are primarily seen as intermediates in synthesis, toluoyl-protected nucleosides themselves have potential applications as tools in biochemical research. nih.gov The toluoyl group can influence the molecule's properties, such as its lipophilicity, which can affect its interaction with enzymes and cellular membranes.

Probing Enzyme Active Sites: Modified nucleosides, including those with protecting groups, can be used to study the active sites of enzymes. acs.org By observing how the enzyme interacts with the modified substrate, researchers can gain insights into the structural and electronic requirements for binding and catalysis. For instance, the efficiency of DNA polymerases in incorporating nucleobase-modified nucleotides has been studied to understand the enzyme's flexibility and tolerance for bulky modifications. acs.org

Enzyme Kinetics Studies: Toluoyl-protected nucleosides could be used in in vitro enzyme kinetics experiments to study enzymes involved in nucleoside metabolism, such as kinases and phosphorylases. oup.commdpi.com By comparing the kinetics of the protected nucleoside to the unprotected one, it may be possible to elucidate the role of the hydroxyl groups in enzyme recognition and turnover.

Development of Prodrugs: The concept of using protecting groups to create prodrugs is well-established. researchgate.netnih.gov While not the primary intention, a toluoyl group could potentially act as a pro-moiety that is cleaved in vivo to release the active drug. A study on Di-O-lauroyl-decitabine, a prodrug of decitabine, showed improved stability and prolonged residence time. researchgate.netnih.gov This suggests that exploring different acyl-protected derivatives, including toluoyl-protected versions, could be a viable strategy for enhancing the pharmacokinetic properties of Decitabine.

The exploration of toluoyl-protected nucleosides as biochemical probes is a nascent area of research, but one that holds promise for advancing our understanding of fundamental biological processes.

Q & A

Q. What in silico tools are available to model this compound’s interaction with DNA methyltransferases?

  • Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between decitabine derivatives and DNMT1/3A. Pair with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions using crystallography data or enzymatic inhibition assays .

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